Thioviridamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thioviridamide is a natural product found in Streptomyces olivoviridis and Streptomyces atroolivaceus with data available.

科学研究应用

Chemical Structure and Mechanism of Action

Thioviridamide is characterized by its ribosomally synthesized and post-translationally modified peptide structure, which includes multiple thioamide bonds. These modifications are significant as they enhance the compound's bioactivity compared to traditional amide-containing peptides. The presence of thioamides contributes to improved stability and may also influence the compound's interaction with biological targets, potentially altering protein folding and activity .

In studies, this compound has shown selective cytotoxicity against various cancer cell lines, particularly in transformed rat fibroblasts. The mechanism of action involves the induction of apoptotic pathways, making it a candidate for further development as an anticancer therapeutic .

Recent Developments and Analog Research

Recent research has focused on the identification and characterization of this compound analogs that exhibit enhanced biological activity. For instance, thioholgamides A and B were discovered through genome mining techniques and demonstrated significantly improved cytotoxicity compared to this compound itself. Thioholgamide A exhibited an IC50 value of 30 nM against HCT-116 colorectal cancer cells, indicating a potent antiproliferative effect .

The exploration of these analogs has opened new avenues for drug development, with researchers investigating their biosynthetic pathways and potential therapeutic applications. This includes identifying gene clusters responsible for producing these compounds, which could lead to more efficient synthetic routes or biotechnological production methods .

Comparative Data on Cytotoxicity

The following table summarizes the cytotoxicity data for this compound and its analogs against various cancer cell lines:

| Compound | Cell Line | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | 3Y1 Rat Fibroblasts | >1000 | Limited activity observed |

| Thioholgamide A | HCT-116 | 30 | Highly potent; significant antiproliferative activity |

| Thioholgamide B | HCT-116 | 300 | Less potent than Thioholgamide A |

| Thioalbamide | Various | Nanomolar range | Exhibits nanomolar antiproliferative activity with selectivity for cancer cells |

Case Studies and Applications in Natural Product Chemistry

- Anticancer Therapeutics : Research has established this compound as a promising candidate for anticancer drug development due to its selective apoptosis-inducing properties. Ongoing studies aim to elucidate its mechanism further and optimize its efficacy through structural modifications.

- Biosynthetic Pathway Exploration : The identification of gene clusters related to this compound biosynthesis has led to insights into natural product chemistry. Understanding these pathways not only aids in the discovery of new compounds but also enhances our knowledge of thioamide functionality in biological systems .

- Synthetic Modifications : Advances in synthetic chemistry have enabled the incorporation of thioamides into peptide structures, potentially improving their pharmacokinetic properties and biological activities. This line of research is crucial for developing novel therapeutics that leverage the unique properties of thioamides .

化学反应分析

Structural Reactivity and Stability

Thioviridamide’s chemical stability is influenced by its thioamide bonds and macrocyclic structure:

-

Thioamide bonds : Resist proteolytic degradation compared to amide bonds, enhancing in vivo stability .

-

β-Thioenamide subunit : Generated via radical addition of thiyl radicals to ynamides, favoring Z-configuration under kinetic control .

-

Oxidative sensitivity : Methionine residues in analogues (e.g., TVA-YJ-6) oxidize to sulfoxides during extraction .

Synthetic and Computational Studies

Efforts to synthesize this compound have focused on its unique subunits:

Table 2: Key Synthetic Approaches

-

Computational modeling : OPLS-AA force field and mPW1PW91/6-311+G(2d,p) methods confirmed the Z-configuration of the β-thioenamide linkage .

-

Heterologous expression : Cloning of the tva gene cluster in Streptomyces lividans enabled this compound production, confirming enzymatic roles in thioamide formation .

Degradation Pathways

This compound undergoes pH-dependent hydrolysis:

-

Acidic conditions : Cleavage at unmodified peptide bonds, yielding fragments like Ala-Ile-Dhb (2,3-dehydrobutyrine) .

-

Alkaline conditions : Partial degradation of thioamide bonds observed in analogues .

Functional Implications of Modifications

-

Cytotoxicity : Thioamide bonds and hdmHis residues enhance selective apoptosis in adenovirus-transformed cells (IC50 = 3.9–32 ng/mL) .

-

Methylation effects : Tyrosine O-methylation in thiostreptamide S4 (a homologue) reduces activity by 50% compared to unmethylated forms .

This compound’s chemical complexity underscores its potential as a model for RiPP engineering and anticancer drug development. Ongoing studies aim to optimize stability and activity through targeted modifications of its reactive moieties.

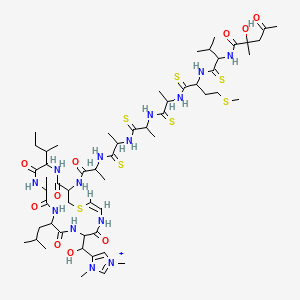

属性

分子式 |

C56H93N14O10S7+ |

|---|---|

分子量 |

1346.9 g/mol |

IUPAC 名称 |

N-[1-[[1-[[1-[[1-[[1-[[1-[[(2Z)-15-butan-2-yl-6-[(1,3-dimethylimidazol-1-ium-4-yl)-hydroxymethyl]-12-methyl-9-(2-methylpropyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclononadec-2-en-18-yl]amino]-1-oxopropan-2-yl]amino]-1-sulfanylidenepropan-2-yl]amino]-1-sulfanylidenepropan-2-yl]amino]-1-sulfanylidenepropan-2-yl]amino]-4-methylsulfanyl-1-sulfanylidenebutan-2-yl]amino]-3-methyl-1-sulfanylidenebutan-2-yl]-2-hydroxy-2-methyl-4-oxopentanamide |

InChI |

InChI=1S/C56H92N14O10S7/c1-17-29(6)41-49(78)58-31(8)44(73)63-37(22-27(2)3)46(75)67-42(43(72)39-24-69(14)26-70(39)15)48(77)57-19-21-87-25-38(47(76)66-41)64-45(74)32(9)59-50(81)33(10)60-51(82)34(11)61-52(83)35(12)62-53(84)36(18-20-86-16)65-54(85)40(28(4)5)68-55(79)56(13,80)23-30(7)71/h19,21,24,26-29,31-38,40-43,72,80H,17-18,20,22-23,25H2,1-16H3,(H11-,57,58,59,60,61,62,63,64,65,66,67,68,73,74,75,76,77,78,79,81,82,83,84,85)/p+1/b21-19- |

InChI 键 |

TZZVQGHYMBASEV-VZCXRCSSSA-O |

手性 SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N/C=C\SCC(C(=O)N1)NC(=O)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(CCSC)NC(=S)C(C(C)C)NC(=O)C(C)(CC(=O)C)O)C(C2=C[N+](=CN2C)C)O)CC(C)C)C |

规范 SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC=CSCC(C(=O)N1)NC(=O)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(CCSC)NC(=S)C(C(C)C)NC(=O)C(C)(CC(=O)C)O)C(C2=C[N+](=CN2C)C)O)CC(C)C)C |

同义词 |

thioviridamide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。